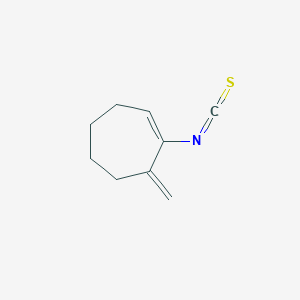
1-Isothiocyanato-7-methylidenecyclohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-7-methylidenecyclohept-1-ene: is a chemical compound with a unique structure that includes an isothiocyanate group and a methylidene group attached to a cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isothiocyanato-7-methylidenecyclohept-1-ene typically involves the reaction of a suitable precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a cycloheptene derivative with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Isothiocyanato-7-methylidenecyclohept-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like primary amines or alcohols can react with the isothiocyanate group under mild conditions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or carbamates, depending on the nucleophile used.
Scientific Research Applications
1-Isothiocyanato-7-methylidenecyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-7-methylidenecyclohept-1-ene involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Isothiocyanato-7-methylidenecyclohept-1-ene can be compared with other isothiocyanate-containing compounds, such as:
1-Isothiocyanato-7-(methylthio)heptane: Similar structure but with a different side chain.
1-Isothiocyanato-7-(methylsulfinyl)heptane: Contains a sulfinyl group instead of a methylidene group.
Heptane, 1-isothiocyanato-: A simpler structure with a straight-chain alkyl group.
The uniqueness of this compound lies in its cycloheptene ring and the presence of both an isothiocyanate and a methylidene group, which confer distinct chemical and biological properties.
Properties
CAS No. |
92639-91-3 |
|---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
1-isothiocyanato-7-methylidenecycloheptene |
InChI |
InChI=1S/C9H11NS/c1-8-5-3-2-4-6-9(8)10-7-11/h6H,1-5H2 |
InChI Key |
BTVSWRKOOREDGP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC=C1N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















